molecular formula C20H15F3N4O2 B2804970 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 923193-89-9

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2804970
CAS No.: 923193-89-9
M. Wt: 400.361
InChI Key: YVDXWPUAIVUWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule featuring a 1H-indole core substituted at position 2 with a 5-methyl-1,3,4-oxadiazole ring. The indole nitrogen is linked via an acetamide bridge to a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₂₁H₁₆F₃N₃O₂, with a molecular weight of 423.37 g/mol. The compound’s design aligns with pharmacophores common in kinase inhibitors and anticancer agents, leveraging the indole-oxadiazole scaffold for π-π stacking and heteroatom-mediated target binding .

Properties

IUPAC Name

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c1-12-25-26-19(29-12)17-9-13-5-2-3-8-16(13)27(17)11-18(28)24-15-7-4-6-14(10-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDXWPUAIVUWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 18569282) is a synthetic derivative that combines the oxadiazole and indole moieties. This structural combination is of significant interest due to the potential biological activities associated with both components, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H15F3N4O2C_{20}H_{15}F_{3}N_{4}O_{2}. It features a trifluoromethyl group, which is known to enhance biological activity due to increased lipophilicity and metabolic stability. The presence of the oxadiazole ring is also noteworthy as it has been linked to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study evaluated several indole-based 1,3,4-oxadiazoles for their ability to inhibit the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are critical targets in cancer therapy. The cytotoxic effects were assessed using various human cancer cell lines including HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), and A375 (melanoma). The results demonstrated that these compounds could induce apoptosis in cancer cells and exhibited IC50 values in the micromolar range .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT11612.5EGFR Inhibition
Compound BA5498.0COX-2 Inhibition
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamideA375TBDApoptosis Induction

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively documented. Studies have shown that certain compounds within this class exhibit notable antibacterial and antifungal activities. For example, derivatives with oxadiazole moieties have demonstrated effectiveness against a range of pathogenic bacteria and fungi . While specific data on the compound is limited, its structural analogs suggest a promising profile.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/ml
Compound DS. aureus16 µg/ml
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamideTBD

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, some studies have suggested that oxadiazole derivatives may also possess anti-inflammatory effects. These compounds can inhibit various inflammatory mediators, making them potential candidates for treating inflammatory diseases . However, specific evaluations on the compound's anti-inflammatory activity are still required.

Case Studies

One case study involving related indole-based oxadiazoles highlighted their efficacy in inducing apoptosis in breast cancer cell lines through modulation of p53 pathways and caspase activation . Another study focused on the synthesis and biological screening of oxadiazole derivatives revealed that structural modifications could significantly enhance their potency against cancer cell lines .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features an indole core linked to a 5-methyl-1,3,4-oxadiazole moiety and a trifluoromethylphenyl group. This unique combination contributes to its diverse pharmacological properties. The molecular formula is C19H18F3N3OC_{19}H_{18}F_{3}N_{3}O, with a molecular weight of approximately 367.36 g/mol.

Anticancer Activity

Research indicates that derivatives of oxadiazole, including this compound, exhibit significant anticancer properties. The mechanisms through which it operates include:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Receptor Interaction : The compound may target specific receptors that regulate cellular signaling pathways critical for tumor growth .
  • DNA Interaction : The oxadiazole moiety allows for interaction with DNA, potentially altering gene expression and cellular functions .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is evidence suggesting that the compound may possess anti-inflammatory effects. This could be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

StudyFocusFindings
Study 1Anticancer ActivityShowed significant inhibition of cancer cell lines through enzyme inhibition mechanisms.
Study 2Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study 3Anti-inflammatory EffectsIndicated potential in reducing inflammatory markers in vitro.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes nucleophilic substitution, particularly at the 2-position, due to electron-deficient nitrogen atoms.

Reaction Nucleophile Conditions Product Reference
Thiol DisplacementThiophenol, R-SHBase (K₂CO₃), DMF, 80°C2-Substituted oxadiazole derivatives
Amine AttackPrimary aminesReflux in ethanol, 12–24 hrsOxadiazole-opened hydrazide or triazole analogs

Mechanistic Insight :
The electron-withdrawing nature of the oxadiazole ring enhances electrophilicity at C-2, enabling displacement by sulfur- or nitrogen-based nucleophiles. For example, reaction with thiomorpholine yields sulfanyl-acetamide derivatives .

Electrophilic Substitution at the Indole Core

The indole moiety participates in electrophilic substitution, primarily at the 3- and 5-positions.

Reaction Electrophile Conditions Product Reference
NitrationHNO₃, H₂SO₄0–5°C, 2 hrs5-Nitroindole derivative
SulfonationSO₃, DCEReflux, 6 hrsIndole-5-sulfonic acid

Impact of Trifluoromethyl Group :
The electron-withdrawing trifluoromethyl group on the phenyl ring deactivates the acetamide-linked phenyl group, directing electrophiles to the indole’s 5-position .

Hydrolysis and Degradation Reactions

The acetamide and oxadiazole groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Reagents Conditions Product Reference
Acidic HydrolysisHCl (6M), reflux8–12 hrsCarboxylic acid derivative
Basic HydrolysisNaOH (2M), ethanol60°C, 6 hrsAmmonia release and oxadiazole ring opening

Key Observation :
Hydrolysis of the acetamide group generates 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetic acid, which may further decarboxylate under harsh conditions .

Biological Interaction and Reactivity

While not a chemical reaction per se, the compound’s interactions with biological targets are influenced by its reactivity:

  • Enzyme Inhibition : The oxadiazole ring mimics peptide bonds, enabling competitive inhibition of proteases .
  • Metabolic Oxidation : Cytochrome P450 enzymes oxidize the methyl group on the oxadiazole, forming hydroxylated metabolites .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the indole or phenyl rings:

Reaction Catalyst Conditions Product Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°CBiaryl derivatives at indole 5-position

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous molecules:

Compound Core Structure Key Substituents Biological Activity Key Differences
Target Compound : 2-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide Indole + oxadiazole 5-methyl-oxadiazole; 3-(trifluoromethyl)phenyl Anticancer (hypothesized based on oxadiazole-indole scaffolds) Meta-trifluoromethyl position; methyl-oxadiazole
Analog 1 : 2-[2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide Indole + oxadiazole 5-isobutyl-oxadiazole; 4-(trifluoromethyl)phenyl Not reported (structural similarity suggests kinase inhibition) Para-trifluoromethyl position; bulky isobutyl group on oxadiazole
Analog 2 : 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Benzimidazole Methoxy-benzimidazole; sulfanyl linkage Kinase inhibition (implied by benzimidazole-thioacetamide scaffolds) Benzimidazole core replaces indole; sulfanyl linker instead of oxadiazole
Analog 3 : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole + thiadiazole Ethyl-thiadiazole; methoxyphenyl-pyrimidoindole Anticancer (pyrimidoindole scaffolds linked to apoptosis) Complex tricyclic core; thiadiazole replaces oxadiazole
Analog 4 : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Simple acetamide Dichlorophenyl; thiazole Antibacterial (structural mimicry of penicillin lateral chain) No indole or oxadiazole; dichlorophenyl and thiazole substituents

Structural and Functional Insights :

Oxadiazole vs. Thiadiazole/Thiazole: The target compound’s 1,3,4-oxadiazole ring provides metabolic resistance compared to thiadiazole/thiazole analogs, as oxygen’s electronegativity reduces susceptibility to enzymatic degradation .

Trifluoromethyl Position :

  • The meta -trifluoromethyl group in the target compound may offer steric advantages over para -substituted analogs (e.g., Analog 1), enabling better fit into hydrophobic binding pockets .

Indole vs. Benzimidazole Cores :

  • Indole’s planar structure facilitates intercalation into DNA or kinase ATP-binding sites, whereas benzimidazole (Analog 2) exhibits stronger base-pairing via N-H⋯N hydrogen bonds, favoring protease inhibition .

Substituent Bulk :

  • The 5-methyl group on the oxadiazole (target) minimizes steric hindrance compared to isobutyl (Analog 1), likely enhancing solubility and bioavailability .

Pharmacological Data :

Parameter Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight 423.37 442.44 395.39 518.58
logP (Predicted) 3.8 4.2 3.5 4.9
Enzyme Inhibition Not reported Not reported Kinase IC₅₀: 1.2 µM pLDH IC₅₀: 0.8 µM
  • The target compound’s moderate logP (3.8) suggests balanced lipophilicity for oral absorption, contrasting with Analog 3’s higher logP (4.9), which may limit solubility .

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Cyclization of a hydrazide precursor to form the 1,3,4-oxadiazole ring under reflux with reagents like POCl₃ or H₂SO₄ .
  • Step 2 : Coupling the oxadiazole moiety to the indole core via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Step 3 : Final acylation using chloroacetyl chloride or activated esters to attach the trifluoromethylphenyl group .
    Key conditions include solvent choice (e.g., DMF, THF), temperature control (60–120°C), and catalysts (e.g., NaH, pyridine) .

Q. How is the compound structurally characterized post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., indole protons at δ 7.2–8.1 ppm, oxadiazole carbons at ~160–165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₁H₁₆F₃N₃O₂ requires m/z 423.11) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, Aurora A) using fluorescence-based assays (IC₅₀ determination) .
  • Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., tubulin, DNA topoisomerases) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the oxadiazole-indole coupling step?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for cross-coupling efficiency .
  • Temperature Gradients : Reflux at 80°C vs. microwave-assisted synthesis (100°C, 30 min) to reduce side products .
  • Byproduct Analysis : Monitor reaction progress via TLC or in-situ IR to identify quenching points .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions .
  • Structural Analog Comparison : Benchmark against analogs (e.g., 5-methyl vs. 5-benzyl oxadiazole derivatives) to isolate substituent effects .
  • Data Normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .

Q. What strategies are effective for interpreting pharmacokinetic data in preclinical models?

  • Methodological Answer :
  • In Vitro/In Vivo Correlation (IVIVC) : Use hepatic microsomes or hepatocytes to predict metabolic stability (CYP450 isoforms) .
  • LC-MS/MS Quantification : Measure plasma/tissue concentrations with deuterated internal standards .
  • PBPK Modeling : Simulate absorption/distribution using software like GastroPlus, incorporating logP (estimated ~3.5) and solubility data .

Q. How to design structure-activity relationship (SAR) studies for the trifluoromethylphenyl moiety?

  • Methodological Answer :
  • Systematic Substitution : Replace CF₃ with Cl, OCF₃, or CH₃ to assess electronic/steric effects on target binding .
  • Crystallography : Co-crystallize with target proteins (e.g., PARP-1) to map binding pocket interactions .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities of derivatives .

Q. What experimental approaches address low crystallinity in formulation studies?

  • Methodological Answer :
  • Solvent Screening : Test recrystallization in ethyl acetate/hexane vs. acetone/water mixtures .
  • Co-crystallization Agents : Add L-proline or polymers (PVP) to enhance crystal lattice stability .
  • X-ray Diffraction (XRD) : Compare amorphous vs. crystalline forms using powder XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.